molecular formula C17H23ClN2O3 B256079 4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane

4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane

Katalognummer B256079
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: RLMAMZQDDXZPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CDMB-8 and has been synthesized using various methods. In

Wirkmechanismus

The mechanism of action of CDMB-8 involves the modulation of sigma-1 receptor activity. Sigma-1 receptors are located in various cellular compartments, including the endoplasmic reticulum and mitochondria. CDMB-8 has been shown to bind to sigma-1 receptors and regulate their activity, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CDMB-8 has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, which is involved in various cellular processes, including neurotransmitter release and muscle contraction. CDMB-8 has also been shown to regulate ion channel activity, leading to the modulation of neuronal excitability. Additionally, CDMB-8 has been found to have anti-inflammatory and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

CDMB-8 has several advantages for lab experiments. It has a high affinity for sigma-1 receptors, making it a useful tool for studying the role of sigma-1 receptors in various cellular processes. Additionally, CDMB-8 has been shown to have a high selectivity for sigma-1 receptors, making it a useful tool for studying the specificity of sigma-1 receptor modulation. However, CDMB-8 has some limitations for lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.

Zukünftige Richtungen

There are several future directions for the study of CDMB-8. One direction is to further optimize the synthesis method to obtain a higher yield of the compound. Another direction is to study the potential therapeutic applications of CDMB-8, including its potential use as a neuroprotective agent. Additionally, further studies are needed to understand the mechanism of action of CDMB-8 and its potential effects on various cellular processes. Finally, the development of more selective and potent sigma-1 receptor modulators, including CDMB-8, may lead to the development of new therapies for various diseases.

Synthesemethoden

CDMB-8 can be synthesized using different methods, including the reaction of 3-chloro-4-methoxybenzoic acid with 1,2-diaminoethane, followed by cyclization with ethylglyoxalate. Another method involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 1,2-diaminoethane, followed by cyclization with ethylglyoxalate. The synthesis of CDMB-8 has been optimized to obtain a high yield of the compound.

Wissenschaftliche Forschungsanwendungen

CDMB-8 has been studied for its potential applications in scientific research. It has been found to have a high affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and ion channel regulation. CDMB-8 has been shown to modulate sigma-1 receptor activity, leading to the regulation of various cellular processes.

Eigenschaften

Produktname

4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane

Molekularformel

C17H23ClN2O3

Molekulargewicht

338.8 g/mol

IUPAC-Name

(3-chloro-4-methoxyphenyl)-(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone

InChI

InChI=1S/C17H23ClN2O3/c1-3-19-8-6-17(7-9-19)20(10-11-23-17)16(21)13-4-5-15(22-2)14(18)12-13/h4-5,12H,3,6-11H2,1-2H3

InChI-Schlüssel

RLMAMZQDDXZPFJ-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Kanonische SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.